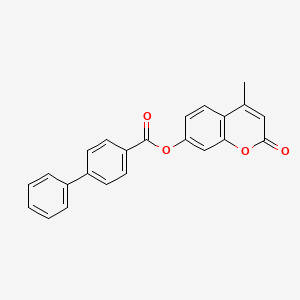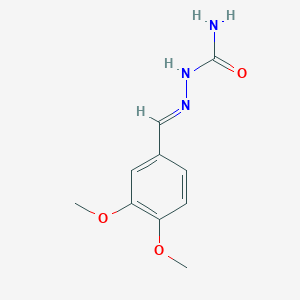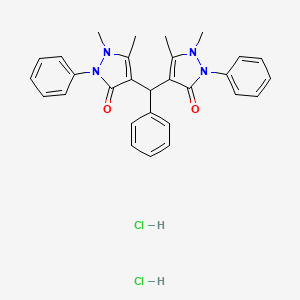![molecular formula C21H12F3NO5 B15079685 (2Z)-4,4,4-trifluoro-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1-phenylbutane-1,3-dione](/img/structure/B15079685.png)
(2Z)-4,4,4-trifluoro-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1-phenylbutane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-TRIFLUORO-2-(5-(3-NITRO-PH)-FURAN-2-YLMETHYLENE)-1-PHENYL-BUTANE-1,3-DIONE is a synthetic organic compound characterized by the presence of trifluoromethyl, nitrophenyl, and furan moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-TRIFLUORO-2-(5-(3-NITRO-PH)-FURAN-2-YLMETHYLENE)-1-PHENYL-BUTANE-1,3-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions using reagents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Formation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Condensation Reaction: The final step involves the condensation of the furan derivative with a suitable diketone precursor under basic or acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
4,4,4-TRIFLUORO-2-(5-(3-NITRO-PH)-FURAN-2-YLMETHYLENE)-1-PHENYL-BUTANE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using reagents such as sodium borohydride or hydrogen gas can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of halogenated derivatives or other substituted products.
Applications De Recherche Scientifique
4,4,4-TRIFLUORO-2-(5-(3-NITRO-PH)-FURAN-2-YLMETHYLENE)-1-PHENYL-BUTANE-1,3-DIONE has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development due to its unique structural features.
Materials Science: Application in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: Use as a probe or tool compound to study biological processes and pathways.
Industrial Chemistry: Potential use as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 4,4,4-TRIFLUORO-2-(5-(3-NITRO-PH)-FURAN-2-YLMETHYLENE)-1-PHENYL-BUTANE-1,3-DIONE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the trifluoromethyl and nitrophenyl groups can influence the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,4-TRIFLUORO-1-PHENYL-BUTANE-1,3-DIONE: Lacks the furan and nitrophenyl groups, resulting in different chemical properties and applications.
2-(5-(3-NITRO-PH)-FURAN-2-YLMETHYLENE)-1-PHENYL-BUTANE-1,3-DIONE:
Uniqueness
4,4,4-TRIFLUORO-2-(5-(3-NITRO-PH)-FURAN-2-YLMETHYLENE)-1-PHENYL-BUTANE-1,3-DIONE is unique due to the combination of trifluoromethyl, nitrophenyl, and furan moieties, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C21H12F3NO5 |
|---|---|
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
(2Z)-4,4,4-trifluoro-2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C21H12F3NO5/c22-21(23,24)20(27)17(19(26)13-5-2-1-3-6-13)12-16-9-10-18(30-16)14-7-4-8-15(11-14)25(28)29/h1-12H/b17-12- |
Clé InChI |
GIGNMMHBOUVZCZ-ATVHPVEESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C(=O)C(F)(F)F |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B15079615.png)
![3-(5-methylthiophen-2-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15079630.png)
![2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15079635.png)
![Ethyl 1-(4-methoxybenzoyl)-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B15079643.png)
![4-benzyl-N-{(E)-[4-(benzyloxy)phenyl]methylidene}-1-piperazinamine](/img/structure/B15079653.png)


![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-5-nitro-2-(pentyloxy)benzamide](/img/structure/B15079669.png)
![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-pyridinyl)ethylidene]acetohydrazide](/img/structure/B15079675.png)

![(2E)-2-[(5-methylfuran-2-yl)methylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B15079678.png)
![N-[1-(tert-butylamino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B15079695.png)
![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079699.png)

